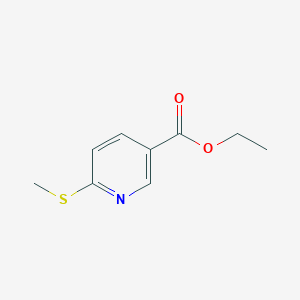![molecular formula C10H10F3NO4S2 B6318589 4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97% CAS No. 1301738-92-0](/img/structure/B6318589.png)
4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, or 4-CBE, is a synthetic organic compound with a wide range of applications in scientific research. Its molecular formula is C7H7F3NO2S, and it has a molecular weight of 217.22 g/mol. It is an important reagent in organic synthesis, and it is used to form a variety of products, including pharmaceuticals and agrochemicals. In addition, 4-CBE has the potential to be used in the treatment of a variety of diseases.
Scientific Research Applications
4-CBE is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is used in the synthesis of peptides and other organic compounds. Furthermore, 4-CBE has been used in the synthesis of fluorinated compounds and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-CBE is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions by facilitating the formation of reactive intermediates. In addition, 4-CBE is thought to have an effect on the reactivity of the reactants and the products of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CBE are not well understood. However, it has been shown to have a mild effect on the activity of certain enzymes, such as cytochrome P450 and aldehyde oxidase. In addition, 4-CBE has been shown to have an effect on the activity of certain hormones, such as testosterone and estradiol.
Advantages and Limitations for Lab Experiments
The advantages of using 4-CBE in lab experiments include its low cost, its availability, and its versatility. In addition, 4-CBE is relatively safe to handle, and it is easily stored and handled. The main limitation of using 4-CBE in lab experiments is that it is not very soluble in most solvents.
Future Directions
There are a number of potential future directions for 4-CBE research. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to improve its solubility in various solvents and to explore its potential use in the synthesis of other compounds. Finally, further research could be conducted to explore its potential use in the treatment of various diseases.
Synthesis Methods
4-CBE can be synthesized through a variety of methods, including the reaction of 4-carboxybenzene-sulfonamide with trifluoromethylthioethanol in the presence of a base, such as potassium carbonate. The reaction is conducted at room temperature, and the resulting product is purified by recrystallization from a suitable solvent. The yield of the reaction is typically in the range of 70-90%.
Properties
IUPAC Name |
4-[2-(trifluoromethylsulfanyl)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S2/c11-10(12,13)19-6-5-14-20(17,18)8-3-1-7(2-4-8)9(15)16/h1-4,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXMVOHKQYLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)


![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)
